3-(4-FLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-FLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C22H14F2N2O3 and its molecular weight is 392.362. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(4-Fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

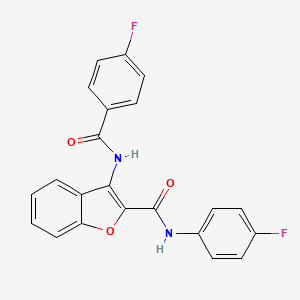

The compound features a complex structure that includes:

- A benzofuran core

- Two fluorinated phenyl groups

- An amide functional group

This unique arrangement is thought to contribute to its biological activity.

Antiviral Properties

Research indicates that compounds related to benzofuran derivatives exhibit antiviral activity. For instance, a study on benzofuran derivatives demonstrated in vitro efficacy against influenza viruses, suggesting that similar compounds may possess antiviral properties as well . The mechanism likely involves interference with viral replication processes.

Neuroprotective Effects

Benzofuran derivatives have also been studied for neuroprotective effects. A related compound demonstrated significant protection against excitotoxic neuronal damage in vitro, showing potential as a neuroprotective agent . The structural modifications in the benzofuran moiety can enhance neuroprotective capabilities, indicating that this compound may also exhibit similar properties.

Cholinesterase Inhibition

Compounds with similar structural characteristics have been evaluated for their ability to inhibit cholinesterases, enzymes involved in neurotransmitter breakdown. Such inhibition is crucial for enhancing cholinergic signaling in neurodegenerative diseases. Studies have reported that certain derivatives exhibit comparable inhibition profiles to established inhibitors like tacrine .

Case Study 1: Antiviral Activity

In a study focused on the synthesis and evaluation of novel benzofuran derivatives, compounds were screened for antiviral activity against influenza A and B viruses. The results indicated that specific structural features enhanced antiviral efficacy, paving the way for further exploration of similar compounds .

Case Study 2: Neuroprotection

A series of benzofuran derivatives were evaluated for neuroprotective effects using primary cultured rat cortical neurons. Among them, specific substitutions at the R2 and R3 positions significantly improved their protective action against NMDA-induced excitotoxicity. This suggests that this compound could be further investigated for its neuroprotective potential .

Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiparasitic Activity

The compound has been investigated for its inhibitory effects on Trypanosoma brucei glycogen synthase kinase 3 (GSK3), a validated target for treating human African trypanosomiasis (HAT). Research indicates that derivatives of this compound exhibit low nanomolar inhibition potency against GSK3, demonstrating selectivity over human kinases. This selectivity is crucial in minimizing off-target effects in therapeutic applications .

2. Antiviral Properties

Studies have shown that similar benzofuran derivatives can exhibit antiviral activity against influenza viruses. The synthesis and evaluation of 5-substituted benzoxazoles have revealed their potential as inhibitors of influenza A and B viruses, indicating that modifications to the benzofuran structure could yield compounds with significant antiviral properties .

3. Radiopharmaceutical Development

The compound's structure may lend itself to the development of radiolabeled derivatives for imaging purposes in positron emission tomography (PET). Fluorine-18 labeled compounds are particularly valuable in oncology for tumor imaging and monitoring treatment responses. The design strategies for such radiopharmaceuticals often involve incorporating fluorinated aromatic systems, similar to those found in the compound of interest .

Agricultural Applications

1. Pest Control Agents

The compound has been identified as part of a class of amide derivatives with potential use as pest control agents. The synthesis of these compounds involves modifying the benzofuran backbone to enhance efficacy against various agricultural pests. The application of such compounds can lead to more effective pest management strategies, reducing reliance on traditional pesticides .

Summary of Findings

The applications of 3-(4-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide highlight its versatility across different scientific domains:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Inhibits Trypanosoma brucei GSK3; potential antiviral properties against influenza viruses. |

| Radiopharmaceuticals | Development of fluorine-18 labeled compounds for PET imaging in oncology. |

| Agricultural Science | Potential use as a pest control agent through modified amide derivatives. |

Case Studies and Research Insights

- Inhibition Studies : A study demonstrated that specific modifications to the phenyl rings in similar compounds led to a significant improvement in inhibitory activity against Trypanosoma brucei GSK3, suggesting that structural optimization can enhance therapeutic efficacy .

- Antiviral Screening : Research on benzoxazole derivatives showed promising results in inhibiting influenza virus replication, indicating that structural analogs of the compound may be developed into effective antiviral agents .

- Pest Management Trials : Preliminary trials with amide derivatives indicated effective control over certain pest populations, paving the way for further development and optimization for agricultural applications .

Propiedades

IUPAC Name |

3-[(4-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O3/c23-14-7-5-13(6-8-14)21(27)26-19-17-3-1-2-4-18(17)29-20(19)22(28)25-16-11-9-15(24)10-12-16/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFPIJJIGVXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.